1-(3-Ethyl-5-methylphenyl)methanamine hydrochloride
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Overview
Description
1-(3-Ethyl-5-methylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C10H15N·HCl It is a derivative of methanamine, where the amine group is attached to a substituted benzene ring
Preparation Methods
The synthesis of 1-(3-Ethyl-5-methylphenyl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-Ethyl-5-methylbenzaldehyde.
Reductive Amination: The aldehyde group of 3-Ethyl-5-methylbenzaldehyde is converted to an amine group through reductive amination. This involves the reaction with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 1-(3-Ethyl-5-methylphenyl)methanamine.
Chemical Reactions Analysis
1-(3-Ethyl-5-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Scientific Research Applications
1-(3-Ethyl-5-methylphenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-5-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The aromatic ring can also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(3-Ethyl-5-methylphenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(3,5-Dichlorophenyl)methanamine hydrochloride: This compound has similar structural features but contains chlorine substituents, which can affect its reactivity and biological activity.
1-(3-Cyclopropyl-5-methylphenyl)methanamine hydrochloride: The presence of a cyclopropyl group introduces steric hindrance, influencing the compound’s chemical behavior and interactions.
1-(3-Methyl-1-benzothiophen-5-yl)methanamine hydrochloride: The benzothiophene ring system provides additional aromaticity and potential sulfur interactions, differentiating it from the ethyl-methyl substituted compound.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various research applications.
Properties
CAS No. |
2866307-00-6 |
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Molecular Formula |
C10H16ClN |
Molecular Weight |
185.69 g/mol |
IUPAC Name |
(3-ethyl-5-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-3-9-4-8(2)5-10(6-9)7-11;/h4-6H,3,7,11H2,1-2H3;1H |
InChI Key |
XVIRPYXOSAVIQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)CN.Cl |
Origin of Product |
United States |
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